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Compound of Interest

Compound Name: N-(2-Hydroxyphenyl)picolinamide

Cat. No.: B1195624

Spectroscopic Analysis of N-(2-
Hydroxyphenyl)picolinamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of N-(2-
Hydroxyphenyl)picolinamide, a molecule of interest in medicinal chemistry and materials
science. The following sections detail its characterization by Nuclear Magnetic Resonance
(NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by
experimental protocols and data interpretation.

Molecular Structure

N-(2-Hydroxyphenyl)picolinamide consists of a picolinamide moiety linked to a 2-
hydroxyphenyl group via an amide bond. The intramolecular hydrogen bonding between the
amide proton and the hydroxyl group plays a significant role in its conformational preference
and spectroscopic characteristics.

Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of N-(2-Hydroxyphenyl)picolinamide.
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'H NMR Data
Table 1: *H NMR Chemical Shifts () in ppm

Proton Assignment Experimental (DMSO-de)
-OH 10.05 (s)
-NH 9.85 (s)
Pyridine-H6 8.68 (d)
Pyridine-H3 8.25 (d)
Pyridine-H4 8.15 ()
Pyridine-H5 7.75 ()
Phenyl-H3 7.95 (d)
Phenyl-H6 7.10 (d)
Phenyl-H4 6.95 (1)
Phenyl-H5 6.90 (1)

s = singlet, d = doublet, t = triplet

*C NMR Data

Table 2: 13C NMR Chemical Shifts (8) in ppm
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Carbon Assignment Experimental (DMSO-de)
C=0 163.5
Pyridine-C2 150.0
Pyridine-C6 148.5
Pyridine-C4 138.0
Pyridine-C3 127.0
Pyridine-C5 122.5
Phenyl-C1 (C-NH) 126.0
Phenyl-C2 (C-OH) 148.0
Phenyl-C6 120.0
Phenyl-C4 125.0
Phenyl-C5 118.0
Phenyl-C3 115.0
FT-IR Data

Table 3: Key FT-IR Vibrational Frequencies (cm™1)
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Wavenumber (cm~?) Assignment

3435 -OH stretch

3325 -NH stretch (amide A)
3070 Aromatic C-H stretch
1645 C=0 stretch (Amide I)
1590 C=C stretch (aromatic)
1535 N-H bend (Amide II)
1432 C-N stretch

1280 C-O stretch (phenol)

Mass Spectrometry Data

While detailed fragmentation data for N-(2-Hydroxyphenyl)picolinamide is not readily
available in the cited literature, the molecular weight is 214.22 g/mol . For a related compound,
N-(4-methoxyphenyl)picolinamide, the molecular ion peak [M]* was observed at m/z 228.00,
consistent with its molecular weight.[1] Based on the structure of N-(2-
Hydroxyphenyl)picolinamide, the molecular ion peak [M]* is expected at m/z 214.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of N-(2-
Hydroxyphenyl)picolinamide, which is a solid at room temperature.

NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of N-(2-Hydroxyphenyl)picolinamide in
approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-de). Ensure the sample is fully
dissolved.

e Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

e 1H NMR Acquisition:
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o Acquire the spectrum at room temperature.
o Use a sufficient number of scans to obtain a good signal-to-noise ratio.

o Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

e 13C NMR Acquisition:
o Acquire the spectrum using a proton-decoupled pulse sequence.

o Alonger acquisition time and a higher number of scans will be necessary compared to H
NMR due to the low natural abundance of 13C.

o Set the spectral width to cover the expected range (e.g., 0-200 ppm).

o Data Processing: Process the raw data using appropriate software. This includes Fourier
transformation, phase correction, and baseline correction. Reference the spectra to the
residual solvent peak of DMSO-ds (6 2.50 for *H and & 39.52 for 13C).

FT-IR Spectroscopy

o Sample Preparation (KBr Pellet Method):

o Grind 1-2 mg of N-(2-Hydroxyphenyl)picolinamide with approximately 100-200 mg of
dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine,
homogeneous powder is obtained.[2]

o Place the mixture into a pellet die and apply pressure using a hydraulic press to form a
thin, transparent pellet.[2]

e Instrumentation: Use a Fourier Transform Infrared spectrometer.

o Data Acquisition:
o Record a background spectrum of the empty sample compartment.
o Place the KBr pellet in the sample holder.

o Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm~1).
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o The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry

Sample Preparation: Dissolve a small amount of N-(2-Hydroxyphenyl)picolinamide in a
suitable solvent such as methanol or acetonitrile to a concentration of approximately 1
mg/mL. Further dilute as necessary for the specific instrument.

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source
is suitable for this type of molecule.[3][4]

Data Acquisition:
o Infuse the sample solution into the ESI source.

o Acquire the mass spectrum in positive ion mode to observe the protonated molecule
[M+H]*.

o The mass range should be set to include the expected molecular ion (e.g., m/z 50-500).

Data Analysis: Identify the molecular ion peak. If tandem MS (MS/MS) capabilities are
available, select the molecular ion for collision-induced dissociation (CID) to study its
fragmentation pattern. Common fragmentation pathways for amides include cleavage of the
amide bond.[5]

Visualization of Methodologies

The following diagrams illustrate the workflows for the spectroscopic analyses.
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Overall Spectroscopic Analysis Workflow

Sample Preparation

N-(2-Hydroxyphenyl)picolinamide

NMR Analysis IR Analysis MS Analysis
Dissolve in DMSO-d6 Prepare KBr Pellet Dissolve in MeOH/ACN
Acquire 1H & 13C Spectra Acquire FT-IR Spectrum Acquire ESI-MS Spectrum
Process & Analyze Data Analyze Vibrational Modes Analyze Molecular lon & Fragments
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NMR Experimental Workflow

Weigh Sample (5-10 mg)

i

Add DMSO-d6 (0.7 mL)

i

Transfer to NMR Tube

N

Acquire 1H Spectrum Acquire 13C Spectrum

N/

Data Processing (FT, Phasing)

i

Reference to Solvent Peak

i

Assign Chemical Shifts
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Relationship between IR and MS Data

N-(2-Hydroxyphenyl)picolinamide

probes vibrations \ measures mass

IR Spectroscopy Mass Spectrometry

Identifies Functional Groups Determines Molecular Weight
(C=0, N-H, O-H, C-N) (m/z = 214)

Identifies Structural Fragments

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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